molecular formula C17H16ClNO3 B5693728 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one

6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B5693728
M. Wt: 317.8 g/mol
InChI Key: CVNQXDXJJOWJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings.

Mechanism of Action

The exact mechanism of action of 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory response. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that contribute to inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic effects, 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one has been shown to exhibit a variety of other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, as well as the ability to modulate the immune system and regulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its well-characterized pharmacological profile. This compound has been extensively studied, and its effects on various biological systems are well understood. Additionally, it is relatively easy to synthesize in the lab, making it readily available for use in experiments.
One potential limitation of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer in certain experimental settings, and may require the use of solubilizing agents or other methods to enhance its bioavailability.

Future Directions

There are a number of potential future directions for research on 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one. Some possible areas of focus include:
1. Further elucidation of the compound's mechanism of action, particularly with regard to its effects on specific signaling pathways and enzymes.
2. Exploration of the compound's potential as a treatment for other conditions beyond inflammation and pain, such as cancer or neurodegenerative diseases.
3. Development of new synthetic methods for producing this compound, with the goal of improving its solubility and bioavailability.
4. Investigation of the compound's interactions with other drugs and compounds, with the goal of identifying potential drug-drug interactions or synergistic effects.
5. Evaluation of the compound's safety and toxicity profile in preclinical and clinical studies, with the goal of determining its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one typically involves a multi-step process that begins with the reaction of 3-methylphenol with 2-chloroethyl ether to produce 2-(3-methylphenoxy)ethyl chloride. This intermediate is then reacted with 2-aminophenol in the presence of a catalyst to yield the desired benzoxazinone product.

Scientific Research Applications

One of the primary applications of 6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one is in the field of medicinal chemistry. This compound has been shown to exhibit a variety of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, it has been studied for its potential as a treatment for conditions such as osteoarthritis and rheumatoid arthritis.

properties

IUPAC Name

6-chloro-4-[2-(3-methylphenoxy)ethyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-12-3-2-4-14(9-12)21-8-7-19-15-10-13(18)5-6-16(15)22-11-17(19)20/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNQXDXJJOWJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C(=O)COC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one

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